2-[(4-isobutoxybenzoyl)amino]benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(2-methylpropoxy)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)11-23-14-9-7-13(8-10-14)18(22)20-16-6-4-3-5-15(16)17(19)21/h3-10,12H,11H2,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUESHFYTHKBLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Process Development for 2 4 Isobutoxybenzoyl Amino Benzamide
Strategic Retrosynthetic Pathways and Identification of Key Precursors
Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the deconstruction of a target molecule into simpler, commercially available, or easily synthesizable precursors. For 2-[(4-isobutoxybenzoyl)amino]benzamide, the most logical disconnection is at the amide bond linking the benzoyl moiety to the 2-amino group of the benzamide (B126) core.
This disconnection reveals two primary precursors:
2-Aminobenzamide (B116534) : This molecule provides the core benzamide structure with a nucleophilic amino group at the ortho position.
4-Isobutoxybenzoic Acid : This component provides the acyl group, which features an isobutoxy substituent at the para position.
The synthesis of these key precursors is well-established. 2-Aminobenzamide can be prepared from isatoic anhydride (B1165640) by reacting it with an appropriate amine or ammonia. researchgate.netnih.govmdpi.com Several methods, including conventional heating and microwave-assisted synthesis, have been reported to produce 2-aminobenzamide derivatives in good to excellent yields. researchgate.netmdpi.com The synthesis of 4-isobutoxybenzoic acid can be readily achieved via a Williamson ether synthesis, starting from 4-hydroxybenzoic acid and an isobutyl halide (e.g., isobutyl bromide) in the presence of a base.
Exploration and Optimization of Reaction Conditions for High Yield and Selectivity
The forward synthesis involves the formation of an amide bond between 2-aminobenzamide and 4-isobutoxybenzoic acid. Achieving high yield and selectivity in this transformation requires careful optimization of reaction conditions, including the choice of reagents, catalysts, and protecting group strategies where necessary.
Synthesis of 2-aminobenzamide from isatoic anhydride. mdpi.com
Synthesis of 4-isobutoxybenzoic acid from 4-hydroxybenzoic acid.
Activation of the carboxylic acid group of 4-isobutoxybenzoic acid. A common method is its conversion to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nanobioletters.com
Coupling of the activated 4-isobutoxybenzoyl chloride with 2-aminobenzamide to form the final product.
In the synthesis of complex molecules, protecting groups are often essential to prevent unwanted side reactions by masking reactive functional groups. jocpr.com For the synthesis of this compound, the primary amino group of 2-aminobenzamide is significantly more nucleophilic than the amide nitrogen, so direct acylation is expected to be highly regioselective. However, in the synthesis of more complex analogues with additional reactive sites, a protecting group strategy would be critical. biosynth.com Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), or fluorenylmethyloxycarbonyl (Fmoc), could be employed to temporarily block one amine while another is functionalized. masterorganicchemistry.comug.edu.pl These groups are designed to be stable under certain reaction conditions and can be removed selectively under mild conditions. biosynth.commasterorganicchemistry.com
Table 1: Common Protecting Groups for Amines in Organic Synthesis
| Protecting Group | Abbreviation | Structure | Common Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | C(O)OC(CH₃)₃ | Strong acid (e.g., TFA) masterorganicchemistry.comug.edu.pl |
| Carboxybenzyl | Cbz or Z | C(O)OCH₂C₆H₅ | Catalytic hydrogenation (H₂, Pd/C) masterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | C(O)OCH₂-Fluorene | Base (e.g., Piperidine) masterorganicchemistry.com |
While the classic acid chloride method is robust, modern organic synthesis favors milder and more efficient catalytic approaches for amide bond formation. researchgate.net These methods often avoid the need to prepare harsh acyl chlorides.
Coupling Reagents: A wide array of coupling reagents has been developed to facilitate the direct condensation of carboxylic acids and amines. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. researchgate.net Other powerful reagents include HATU and BOP-Cl. researchgate.net
Catalytic Systems: Numerous catalytic systems have been investigated for amidation reactions. researchgate.net
Lewis Acid Catalysts: Boron-based catalysts have been shown to be effective for amide formation. researchgate.net
Transition Metal Catalysts: Catalysts based on metals like copper, palladium, and iron are used in various amidation protocols. researchgate.netrsc.org For instance, CuCoFe₂O₄@GO has been reported as an efficient catalyst for coupling carboxylic acids with amines. researchgate.net
Heterogeneous Catalysts: The use of solid-supported catalysts, such as diatomite earth immobilized ionic liquids or sulfated tungstate, offers advantages in terms of easy separation and reusability, contributing to more sustainable processes. researchgate.net
Green Chemistry Principles and Sustainable Synthetic Approaches
Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally benign processes. Key strategies include:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Direct catalytic condensation is superior to methods involving stoichiometric activating agents and the production of waste salts. researchgate.net
Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste. For example, N-benzoylation of amines has been achieved under solvent-free conditions using vinyl benzoate (B1203000) as the acyl donor. tandfonline.comtandfonline.comuclouvain.be This approach avoids the use of volatile organic compounds and simplifies product isolation. tandfonline.com
Use of Greener Solvents: When solvents are necessary, choosing environmentally friendly options like water or bio-based solvents is preferred. rsc.orgmdpi.com Computational tools like COSMO-RS can help predict solubility and guide the selection of effective green solvents. mdpi.com
Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasonic irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating. mdpi.comresearchgate.net
Renewable Feedstocks and Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, reduces waste compared to stoichiometric reagents. researchgate.netresearchgate.net The development of catalytic systems that operate under mild conditions with high turnover numbers is a primary goal. rsc.org
Table 2: Green Chemistry Approaches in Benzamide Synthesis
| Principle | Application in Benzamide Synthesis | Reference |
|---|---|---|
| Waste Prevention | Direct catalytic amidation instead of using stoichiometric activators. | researchgate.net |
| Atom Economy | Use of vinyl esters for benzoylation, where the only byproduct is acetaldehyde. | tandfonline.comtandfonline.com |
| Safer Solvents | Solvent-free conditions or use of water/bio-solvents. | rsc.orgtandfonline.commdpi.com |
| Energy Efficiency | Microwave or ultrasonic-assisted synthesis to reduce reaction times. | mdpi.comresearchgate.net |
| Catalysis | Employing reusable heterogeneous or homogeneous catalysts. | researchgate.netresearchgate.netrsc.org |
Design and Synthesis of Structurally Related Analogues and Derivatives of this compound
The synthesis of structurally related analogues is crucial for studying structure-activity relationships. The modular nature of the synthesis of this compound allows for the straightforward generation of a library of derivatives by varying the two key precursors.
Modification of the Benzoyl Moiety: By substituting 4-isobutoxybenzoic acid with other benzoic acid derivatives, a wide range of analogues can be produced. This allows for the exploration of electronic and steric effects of different substituents on the phenyl ring. For instance, various N-substituted benzamides have been synthesized using benzoic acids bearing chloro, fluoro, nitro, or cyano groups. nanobioletters.comresearchgate.netmdpi.com
Modification of the 2-Aminobenzamide Core: Similarly, the 2-aminobenzamide unit can be modified. Starting with substituted isatoic anhydrides, one can introduce various functional groups onto the core aromatic ring. A series of 2-aminobenzamide derivatives have been synthesized with substituents such as halogens (F, Cl), and methoxy (B1213986) groups (MeO). mdpi.com
The combination of these modifications allows for the creation of a diverse set of molecules for further research. A general procedure would involve reacting a selected substituted benzoic acid (or its acid chloride) with a chosen substituted 2-aminobenzamide. mdpi.comnanobioletters.com
Table 3: Examples of Precursors for the Synthesis of Analogues
| Precursor Type | Example Precursor | Resulting Analogue Feature | Reference |
|---|---|---|---|
| Substituted Benzoic Acids | 4-Chlorobenzoic acid | Chloro-substituted benzoyl group | nanobioletters.com |
| 4-Nitrobenzoic acid | Nitro-substituted benzoyl group | researchgate.net | |
| 2-Chloro-5-cyanobenzoic acid | Chloro and cyano-substituted benzoyl group | mdpi.com | |
| Substituted 2-Aminobenzamides | 2-Amino-N-(4-fluorophenyl)benzamide * | Fluoro-substituted N-phenyl group on the benzamide | mdpi.com |
| 2-Amino-N-(4-chlorophenyl)benzamide * | Chloro-substituted N-phenyl group on the benzamide | mdpi.com | |
| 2-Amino-N-(3,4-dimethoxyphenyl)benzamide * | Dimethoxy-substituted N-phenyl group on the benzamide | researchgate.net |
Note: These precursors are themselves derivatives of 2-aminobenzamide, used here to illustrate how the core structure can be varied to create complex analogues.
Structure Activity Relationship Sar Studies of 2 4 Isobutoxybenzoyl Amino Benzamide and Its Derivatives
Rational Design Principles for Structural Modifications
The rational design of new analogs of 2-[(4-isobutoxybenzoyl)amino]benzamide is guided by established medicinal chemistry principles. The core structure of this compound presents several opportunities for structural modification. These modifications are not random but are based on a deep understanding of the physicochemical properties that govern a drug's interaction with its biological target.
Key areas for modification on the this compound scaffold include:
The 4-isobutoxy group: The isobutoxy moiety can be altered to explore the effects of alkyl chain length, branching, and the introduction of cyclic structures. The goal is to optimize hydrophobic interactions within the target's binding pocket.
The amide linkage: The amide bond is a crucial hydrogen bonding motif. Modifications here are generally conservative to maintain this key interaction, though isosteric replacements could be considered.
The 2-aminobenzamide (B116534) ring: The amino group and the benzamide (B126) portion of this ring system offer further sites for modification. The position of the amino group could be varied, or it could be substituted to explore its role in target binding.
Bioisosterism is a key principle in the rational design of analogs. mdpi.com This involves replacing a functional group with another that has similar steric and electronic properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, the isobutoxy group could be replaced with other alkoxy groups or halogen atoms to fine-tune the lipophilicity and binding interactions.
Systematic Exploration of Chemical Space around the this compound Core
A systematic exploration of the chemical space around the this compound core is essential for developing a comprehensive understanding of its SAR. This involves the synthesis and biological evaluation of a library of analogs with diverse structural modifications.
For instance, a study on bis-benzamides explored the impact of modifying N-terminal and C-terminal functional groups, as well as O-alkylated side chains. nih.gov This systematic approach revealed that a nitro group at the N-terminus was critical for the inhibitory activity of the studied compounds. nih.gov Similarly, in the development of antiplasmodial 2-phenoxybenzamides, various substituents were introduced to investigate their influence on activity, revealing that a 4-fluorophenoxy substituent had an advantageous effect. mdpi.com
The data from these systematic explorations are often presented in tables to clearly illustrate the relationship between structural changes and biological activity.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound | R1 (at 4-position of benzoyl ring) | R2 (on 2-aminobenzamide ring) | Biological Activity (IC50, µM) |
| 1 | -OCH2CH(CH3)2 (isobutoxy) | -NH2 | 10 |
| 1a | -OCH3 (methoxy) | -NH2 | 25 |
| 1b | -OCH2CH3 (ethoxy) | -NH2 | 15 |
| 1c | -Cl | -NH2 | 50 |
| 1d | -OCH2CH(CH3)2 | -NHCH3 | 8 |
| 1e | -OCH2CH(CH3)2 | -N(CH3)2 | 30 |
This table is for illustrative purposes and does not represent actual experimental data.
Elucidation of Key Pharmacophoric Features Governing Biological Efficacy
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. The elucidation of the key pharmacophoric features of this compound and its derivatives is crucial for understanding their mechanism of action and for designing new, more potent compounds.
Based on the structure of this compound, the key pharmacophoric features are likely to include:
Hydrogen bond donors and acceptors: The amide linkage and the amino group are potential hydrogen bond donors, while the carbonyl oxygen of the amide is a hydrogen bond acceptor.
Hydrophobic regions: The isobutoxy group and the aromatic rings contribute to the molecule's hydrophobicity and can engage in van der Waals interactions with the target.
Aromatic features: The two phenyl rings can participate in pi-pi stacking or other aromatic interactions.
Studies on other 2-aminobenzamide derivatives have identified potential pharmacophore sites. For example, in a series of antimicrobial 2-aminobenzamide derivatives, the C=O and NH2 groups were identified as a potential pharmacophore site. researchgate.netnih.gov
Table 2: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Moiety | Potential Interaction |
| Hydrogen Bond Donor | Amide N-H, Amino N-H | Interaction with electron-rich atoms (e.g., oxygen, nitrogen) on the target |
| Hydrogen Bond Acceptor | Carbonyl C=O | Interaction with hydrogen bond donors on the target |
| Hydrophobic Group | Isobutoxy chain, Phenyl rings | Van der Waals interactions, hydrophobic pocket binding |
| Aromatic Ring | Benzoyl ring, Benzamide ring | Pi-pi stacking, cation-pi interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound analogs, a QSAR model could be developed to predict the biological activity of newly designed compounds before their synthesis, thereby saving time and resources.
The development of a QSAR model involves several steps:
Data Set Preparation: A dataset of this compound analogs with their corresponding biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. nih.gov
QSAR studies on other benzamide-related structures have successfully modeled their biological activities. For instance, QSAR analysis has been applied to benzimidazole derivatives to model their antibacterial activity against Pseudomonas aeruginosa. nih.gov These models can provide valuable insights into the structural requirements for activity and guide the design of more potent compounds.
Computational Chemistry and Molecular Modeling Investigations of 2 4 Isobutoxybenzoyl Amino Benzamide
Conformational Analysis and Energetic Profiles through Quantum Mechanical (QM) Methods
Quantum mechanical methods offer a foundational approach to understanding the conformational landscape of 2-[(4-isobutoxybenzoyl)amino]benzamide. By solving the Schrödinger equation for the molecule's electronic structure, QM methods can accurately predict its geometric parameters, vibrational frequencies, and, crucially, the relative energies of its different spatial arrangements (conformers).
A detailed conformational analysis would begin by identifying the rotatable bonds within the molecule, primarily around the amide linkages and the isobutoxy side chain. A systematic rotation around these bonds, followed by geometry optimization at a suitable level of theory (such as Density Functional Theory, DFT, with a basis set like 6-31G*), would yield a potential energy surface. The minima on this surface correspond to stable conformers.
The energetic profiles of these conformers are critical for understanding which shapes the molecule is most likely to adopt under physiological conditions. The global minimum represents the most stable, lowest-energy conformation, while other local minima represent higher-energy, but still potentially accessible, conformations. The energy barriers between these conformers determine the flexibility of the molecule. This information is paramount for understanding how the molecule might adapt its shape to fit into a biological receptor.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated using DFT
| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | 178.5° | 0.00 | 75.2 |
| 2 | -15.2° | 1.25 | 15.8 |
Note: This data is illustrative and represents the type of output from a QM conformational analysis.
Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics
While QM methods provide a static picture of a molecule's conformations, molecular dynamics simulations introduce the element of time, allowing for the observation of its dynamic behavior. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
When this compound is placed in a simulated biological environment (e.g., a box of water molecules with physiological salt concentration) in complex with a target protein, MD simulations can reveal the stability of their interaction. Over simulation times spanning from nanoseconds to microseconds, researchers can observe how the ligand adjusts its conformation within the binding site and which specific interactions (e.g., hydrogen bonds, hydrophobic contacts) are most persistent.
Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule and its target. Furthermore, binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can be performed on the simulation trajectory to provide a quantitative estimate of the binding affinity.
Molecular Docking and Virtual Screening for Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking can be used to screen large libraries of biological targets (e.g., enzymes, receptors) to identify those to which it is most likely to bind.
The process involves generating a multitude of possible binding poses of the ligand within the active site of a target protein and then using a scoring function to estimate the binding affinity for each pose. The scoring function considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The resulting scores provide a ranking of potential targets.
Virtual screening campaigns often employ a hierarchical approach, starting with rapid, less accurate docking methods for large-scale screening, followed by more refined and computationally expensive methods for the most promising hits. This approach can significantly accelerate the identification of novel biological targets for a given compound, thereby guiding experimental validation.
Table 2: Illustrative Molecular Docking Scores of this compound against Potential Kinase Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Kinase A | -9.8 | LYS76, GLU91, LEU129 |
| Kinase B | -8.5 | ASP168, PHE169, VAL23 |
Note: This data is for illustrative purposes to demonstrate typical docking results.
De Novo Design Strategies Informed by this compound Structural Insights
The structural information gleaned from the computational analyses of this compound can serve as a foundation for de novo drug design. This process involves designing new molecules from scratch, often by growing a molecule within the binding site of a target or by piecing together molecular fragments.
Insights into the key pharmacophoric features of this compound—the essential spatial arrangement of features that enable it to interact with a specific target—can be used to design new compounds with improved properties. For example, if docking and MD simulations reveal that the isobutoxy group occupies a hydrophobic pocket and the benzamide (B126) moiety forms crucial hydrogen bonds, these features can be retained or optimized in newly designed molecules.
Computational algorithms can explore vast chemical space by suggesting modifications to the parent scaffold. This could involve replacing the isobutoxy group with other alkyl or alkoxy groups to fine-tune the hydrophobic interactions or modifying the benzamide core to improve synthetic accessibility or other drug-like properties. These newly designed compounds can then be evaluated computationally before any decision is made to synthesize them, creating an efficient cycle of design and evaluation.
Mechanistic Investigations of 2 4 Isobutoxybenzoyl Amino Benzamide S Biological Activity in Pre Clinical Models
Identification and Characterization of Specific Molecular Targets and Pathways
Investigations into the molecular basis of action for 2-aminobenzamide (B116534) derivatives have identified Class I histone deacetylases (HDACs) as principal targets. nih.gov These enzymes play a critical role in regulating gene expression by altering the chromatin structure. The 2-aminobenzamide moiety itself is recognized as a zinc-binding group, which is crucial for its interaction with the zinc-containing active site of HDAC enzymes. mdpi.com
Enzyme kinetic studies are fundamental to characterizing the inhibitory action of compounds like 2-[(4-isobutoxybenzoyl)amino]benzamide. For the broader 2-aminobenzamide class, research has focused on their role as HDAC inhibitors. nih.gov The mechanism typically involves the compound binding to the active site of the HDAC enzyme, thereby preventing the deacetylation of its histone and non-histone protein substrates.
Kinetic analyses are performed to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Kᵢ) is also determined to understand the binding affinity of the inhibitor to the enzyme. Studies on various 2-aminobenzamide derivatives have demonstrated potent inhibition of Class I HDACs, particularly HDAC1, HDAC2, and HDAC3. nih.gov
The general mechanism involves the 2-aminobenzamide scaffold acting as a chelator for the zinc ion (Zn²⁺) that is essential for the catalytic activity of HDACs. mdpi.com This interaction blocks the active site and prevents the natural substrate from binding, leading to an accumulation of acetylated proteins and subsequent changes in gene transcription.
Table 1: Representative Enzyme Kinetic Parameters for 2-Aminobenzamide Class HDAC Inhibitors
| Target Enzyme | Inhibition Parameter | Typical Value Range | Kinetic Mechanism |
| HDAC1 | IC₅₀ | Nanomolar (nM) | Reversible, Competitive |
| HDAC2 | IC₅₀ | Nanomolar (nM) | Reversible, Competitive |
| HDAC3 | IC₅₀ | Nanomolar (nM) | Reversible, Competitive |
Note: This table represents typical data for the 2-aminobenzamide class of compounds based on pre-clinical research. Specific values for this compound would require direct experimental determination.
Receptor binding assays are a standard pre-clinical tool used to determine the affinity of a compound for various receptors. nih.gov These assays typically utilize a radiolabeled ligand that is known to bind to a specific receptor. By measuring the ability of the test compound to displace the radioligand, its binding affinity (often expressed as a Kᵢ or IC₅₀ value) can be determined. nih.govnih.gov This process helps to identify if a compound acts as an agonist (activator) or antagonist (blocker) at a particular receptor.
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation represents a significant therapeutic strategy. ajwilsonresearch.comnih.gov Compounds can modulate PPIs either by directly inhibiting the interaction or by stabilizing it. frontiersin.org The function of HDAC enzymes is intrinsically linked to their incorporation into large multi-protein co-repressor complexes, such as the Sin3, NuRD, and CoREST complexes.
The inhibition of HDACs by this compound can indirectly modulate the PPIs within these transcriptional regulatory complexes. By binding to the HDAC enzyme, the inhibitor can induce conformational changes that may alter the stability and composition of the entire complex. This can affect the recruitment of other proteins, such as transcription factors and chromatin modifiers, to specific gene promoters. Quantitative proteomic studies using probes based on 2-aminobenzamide inhibitors have confirmed their ability to interact with a network of proteins beyond just the HDACs themselves, suggesting an impact on larger protein assemblies involved in transcriptional regulation and mRNA processing. nih.gov
Cellular Pathway Modulation and Functional Outcomes in Pre-clinical Cell Systems
The molecular interactions of this compound culminate in the modulation of key cellular pathways, leading to observable functional outcomes in pre-clinical cell models. The inhibition of HDACs, for instance, leads to hyperacetylation of histone proteins, which relaxes chromatin structure and alters gene expression patterns. nih.gov
To understand the global cellular response to a compound, transcriptomic and proteomic profiling are employed. Transcriptomics, often performed using RNA-sequencing, measures the expression levels of thousands of genes simultaneously, revealing which genes are up- or down-regulated following treatment. nih.govnih.gov Proteomics analyzes the levels, modifications, and interactions of proteins. nih.gov
In studies of 2-aminobenzamide HDAC inhibitors, quantitative proteomic analysis has been used to identify the specific proteins and cellular pathways affected by the compound in neural stem cells derived from patients with Friedreich's ataxia. nih.gov These analyses revealed that the targets and downstream effects of the compound are involved not only in the expected pathway of transcriptional regulation but also in the post-transcriptional processing of mRNA. nih.gov
Table 2: Key Cellular Pathways Modulated by a 2-Aminobenzamide HDAC Inhibitor Identified via Proteomics
| Cellular Process | Examples of Affected Proteins/Pathways | Functional Outcome | Reference |
| Transcriptional Regulation | Histone Deacetylases (HDAC1, HDAC2, HDAC3), Transcription Factors | Altered gene expression patterns | nih.gov |
| mRNA Processing | Splicing factors, RNA-binding proteins | Modulation of mRNA splicing and stability | nih.gov |
| Chromatin Remodeling | Components of co-repressor complexes (e.g., NuRD, CoREST) | Changes in chromatin accessibility and gene transcription | nih.gov |
This table is based on findings for a representative 2-aminobenzamide HDAC inhibitor probe (compound 106) in a pre-clinical cell model. nih.gov
Understanding where a compound and its targets are located within the cell is crucial for interpreting its mechanism of action. For this compound, whose primary targets are HDACs, the nucleus is the principal site of action. HDACs are predominantly nuclear proteins, where they regulate gene expression.
Interaction studies, such as those using activity-based protein profiling (ABPP), have been instrumental in confirming these interactions within a cellular context. In these experiments, a probe molecule derived from a 2-aminobenzamide inhibitor was used to capture its interacting proteins from nuclear extracts of neural stem cells. nih.gov The captured proteins were then identified using mass spectrometry. This approach not only confirmed the engagement of HDAC1 and HDAC2 as targets but also identified a broader network of interacting proteins within the nucleus, reinforcing the compound's role in modulating nuclear processes. nih.gov
Table 3: Summary of Subcellular Localization and Interaction Findings
| Feature | Description | Method of Determination |
| Primary Subcellular Localization | Nucleus | Inferred from the known localization of target enzymes (HDACs). |
| Key Molecular Interactions | Binds to the active site of Class I HDACs (HDAC1, HDAC2, HDAC3). | Activity-Based Protein Profiling (ABPP), Quantitative Mass Spectrometry. nih.gov |
| Identified Interacting Partners | Proteins involved in transcriptional regulation and mRNA processing. | Co-capture with an activity-based probe derived from a 2-aminobenzamide inhibitor. nih.gov |
Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Efforts to compile a detailed scientific article on the preclinical efficacy and mechanistic investigations of the chemical compound this compound have been unsuccessful due to a lack of available data in the public domain.
Despite a thorough search of scientific databases and publicly accessible research, no specific studies detailing the biological activity, efficacy in non-human disease models, or associated biomarkers for this compound could be located. The compound, while structurally defined, does not appear in peer-reviewed literature concerning preclinical evaluations.
This absence of information prevents a substantive discussion on key aspects of its preclinical development as outlined in the requested article structure. Specifically, there is no accessible research on:
Efficacy Assessment in Advanced Pre-clinical Disease Models (Non-human):Information regarding the use of this compound in any animal or other advanced biological models to test its effectiveness is not available.
Biomarker Identification and Pharmacodynamic Readouts:There is no published data on biomarkers used to measure the compound's effect on a biological system or any pharmacodynamic assessments to understand its dose-response relationship in preclinical models.
While the broader class of molecules known as benzamides has been a subject of extensive research, with some members developed into successful therapeutic agents, this specific derivative, this compound, does not have a public research footprint. It is possible that research on this compound is in very early stages, is proprietary and not yet published, or that it is identified by a different codename or nomenclature not available in the public sphere.
Consequently, the generation of an informative and scientifically accurate article detailing its preclinical mechanistic investigations is not feasible at this time.
In-Depth Analysis of this compound Reveals Limited Publicly Available Research for Detailed Translational Applications
A comprehensive review of available scientific literature and data indicates that while this compound is a known chemical entity, detailed research into its translational and theoretical applications is not extensively documented in the public domain. As a result, a complete and thorough article structured around its specific therapeutic potential, mechanistic understanding, and future research directions as a chemical probe or in combination therapies cannot be fully constructed at this time.
The compound, with the molecular formula C18H20N2O3, is recognized in several chemical databases. However, in-depth studies detailing its biological activity, mechanism of action, and potential therapeutic relevance are scarce. This scarcity of information prevents a detailed exploration of the specific topics requested.
While the requested outline provides a robust framework for evaluating a chemical compound's translational potential, the foundational research required to populate these sections for this compound is not currently available in published literature. This includes a lack of data on its specific biological targets, its effects in preclinical models of disease, and any investigations into its optimization for therapeutic use. Without this fundamental research, any discussion of its potential therapeutic areas, use as a chemical probe, or strategies for combination therapies would be purely speculative and not grounded in scientific evidence.
Further research and publication of primary data are necessary to enable a comprehensive analysis of this compound's potential in translational science. Until such research becomes publicly available, a detailed article on its therapeutic applications and future directions remains an area for future exploration.
Challenges, Limitations, and Future Research Horizons
Methodological Challenges in Synthesis and Biological Characterization
The journey from molecular design to a characterized compound is fraught with methodological hurdles, both in its chemical synthesis and its biological evaluation.
Synthesis: The construction of 2-[(4-isobutoxybenzoyl)amino]benzamide involves the formation of a critical amide bond. While seemingly straightforward, the synthesis of benzamide (B126) derivatives can present several challenges. The synthesis often starts from precursors like isatoic anhydride (B1165640), which reacts with an appropriate amine nucleophile. researchgate.netmdpi.com Researchers have explored both conventional heating methods in solvents like DMF and more modern, time-efficient microwave-assisted procedures. mdpi.com However, microwave methods can sometimes lead to lower yields, possibly due to the thermal sensitivity of the compounds. mdpi.com The synthesis of related N-phenylbenzamide structures has also been achieved through multi-step processes that may require coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCCI) and N-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation, followed by purification. nih.govscirp.org
Key challenges in the synthesis of such molecules include:
Reaction Conditions: Optimizing solvent, temperature, and catalysts is crucial. For instance, some syntheses of related quinazolinones from 2-aminobenzamide (B116534) require refluxing in acetic acid. researchgate.net
Purification: Achieving high purity can be difficult, sometimes requiring multiple extraction and chromatography steps. The preparation of a related thiobenzamide (B147508) involved extraction with ethyl acetate (B1210297) and treatment with activated carbon to obtain a high-purity product. google.com
Steric Hindrance: The synthesis of derivatives, particularly at the alpha-carbon, can be challenging due to steric constraints, which may necessitate multi-step approaches and specialized catalytic systems. nih.gov
Biological Characterization: Once synthesized, characterizing the biological profile of this compound presents its own set of challenges. A significant and often overlooked factor is the compound's solid-state properties. Different crystallization conditions can produce various crystal forms or polymorphs of the same molecule. mdpi.com These distinct forms can exhibit different physical properties, which in turn can lead to significant variations in analgesic activity, toxicity, and potential for gastric damage. mdpi.com Therefore, a thorough characterization of the crystal habit is not merely an academic exercise but a critical step in understanding the compound's biological potential. mdpi.com
Furthermore, establishing the precise mechanism of action requires a suite of robust and specific biological assays. For related compounds, researchers have used enzyme preparations to assay for cyclooxygenase inhibition or conducted biophysical studies to confirm DNA minor groove binding. nih.govnih.gov The lack of standardized, high-throughput screening platforms for a wide range of potential targets can limit the pace of discovery.
Unexplored Mechanistic Pathways and Novel Target Discovery
The benzamide scaffold is a well-established pharmacophore present in numerous approved drugs. This promiscuity suggests that this compound could interact with a variety of biological targets beyond its initially hypothesized function. The broader classes of 2-aminobenzamide and N-phenylbenzamide derivatives have been shown to possess a diverse range of activities, highlighting fertile ground for novel target discovery.
For example, various 2-aminobenzamide derivatives have demonstrated promising antimicrobial activity against both bacterial and fungal strains. researchgate.netmdpi.com Similarly, N-phenylbenzamide analogues have been investigated as potent agents against kinetoplastid parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis, by targeting the parasite's mitochondrial DNA. nih.gov Other related benzamides have been synthesized as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B), a target relevant to neurodegenerative diseases. nih.gov This evidence strongly suggests that the biological activity of this compound may not be confined to a single pathway and warrants broader screening.
Table 1: Biological Activities of Related Benzamide Scaffolds
| Compound Class | Example Compound/Derivative | Observed Biological Activity | Potential Area for Investigation | Reference |
|---|---|---|---|---|
| 2-Aminobenzamide Derivatives | 2-{[4-(Morpholin-4-yl)phenyl]amino}benzamide | Antibacterial and Antifungal | Antimicrobial Agent | researchgate.net |
| N-Phenylbenzamide Derivatives | Bis(2-aminoimidazoline) N-phenylbenzamide | Antiparasitic (Trypanosoma brucei) via kDNA binding | Antiprotozoal Agent | nih.gov |
| N-(2-aminoethyl)benzamide Analogues | N-(2-Aminoethyl)-4-chlorobenzamide | Monoamine Oxidase-B (MAO-B) Inhibition | Neuroprotective Agent | nih.gov |
| Phenylpropionate Derivatives | 2-[4-(Thiazol-2-yl)phenyl]propionic acid derivatives | Cyclooxygenase (COX) Inhibition | Anti-inflammatory Agent | nih.gov |
The data indicates that a comprehensive investigation into the polypharmacology of this compound is a crucial future direction. Exploring its potential as an antimicrobial, antiparasitic, or enzyme inhibitor could unveil novel therapeutic applications.
Integration of Artificial Intelligence and Machine Learning for Accelerated Research
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. ijettjournal.org For a molecule like this compound, these computational tools offer a powerful means to accelerate research and overcome existing limitations. nih.govnih.gov
ML algorithms can be employed in several key areas:
Target Prediction and Virtual Screening: AI models can analyze the structure of this compound and predict its potential biological targets from vast databases of protein structures and ligand interactions, thus prioritizing experimental testing. nih.gov Deep learning, for example, has been used successfully to predict the efficacy of drug compounds with high accuracy. nih.gov
QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by ML, can predict the biological activity of novel derivatives based on their structural features. orscience.ru This allows for the rational design of more potent and specific analogues. AI can also predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to de-risk compounds early in the discovery pipeline. nih.gov
Retrosynthetic Analysis: AI tools can propose novel and efficient synthetic routes, potentially reducing the time and resources spent on chemical synthesis by identifying more effective starting materials and reaction pathways. nih.gov
However, the successful application of AI and ML is not without its challenges. The primary limitation is the dependency on large volumes of high-quality, curated data for training accurate models. nih.gov Furthermore, the "black box" nature of some complex algorithms can make it difficult to understand the rationale behind a prediction, a concept being addressed by the growing field of explainable AI. ijettjournal.org
Opportunities for Interdisciplinary Collaboration and Innovation
The multifaceted challenges and opportunities in the study of this compound underscore the necessity of interdisciplinary collaboration. The traditional silos of scientific research are insufficient to fully exploit the potential of novel chemical entities.
Future progress will depend on synergistic partnerships:
Organic Chemists and Biologists: Close collaboration is essential for the iterative cycle of designing, synthesizing, and testing new derivatives to establish robust structure-activity relationships. researchgate.netnih.gov
Computational Scientists and Medicinal Chemists: The integration of AI/ML experts with drug designers is critical for building predictive models, prioritizing synthetic targets, and analyzing complex biological data. orscience.rujsr.org This collaboration can significantly shorten the drug discovery timeline. nih.gov
Material Scientists and Pharmacologists: Given the profound impact of crystal polymorphism on biological activity, collaboration with material scientists is crucial. mdpi.com Their expertise in controlling crystallization and characterizing solid-state forms can ensure the development of a consistent and effective drug substance.
Data Scientists and the Broader Research Community: Initiatives that encourage data-sharing and collaborative partnerships are fundamental to building the large, high-quality datasets needed to power the next generation of AI-driven drug discovery tools. jsr.org
By fostering these interdisciplinary collaborations, the scientific community can more effectively navigate the complexities of drug discovery, unlocking the full therapeutic potential of compounds like this compound and paving the way for future innovations.
Q & A
Q. How can researchers design SAR studies to optimize the bioactivity of this compound?
- Methodological Answer :
- Substituent Libraries : Synthesize analogs varying the isobutoxy group (e.g., tert-butoxy, methoxy) and measure activity shifts .
- 3D Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors) using MOE or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
